molecular formula C17H19ClN2O2 B1334735 Mono-fmoc ethylene diamine hydrochloride CAS No. 391624-46-7

Mono-fmoc ethylene diamine hydrochloride

Cat. No. B1334735
M. Wt: 318.8 g/mol
InChI Key: UURYASDYOGIDRX-UHFFFAOYSA-N
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Description

Mono-fmoc ethylene diamine hydrochloride is a highly versatile chemical compound that finds extensive utility in scientific research and laboratory investigations . It is characterized by a white, crystalline powder form and is soluble in water, ethanol, and methanol .


Synthesis Analysis

MFMEDH is derived from ethylene diamine, a potent base widely employed in organic synthesis reactions . It serves as a crucial reagent in enzymatic assays, facilitating the measurement of enzyme activity and substrate specificity . Mono-protected alkylene diamines, like MFMEDH, are important homobifunctional compounds often used as spacer groups .


Molecular Structure Analysis

The empirical formula of MFMEDH is C17H19ClN2O2 . The molecular weight is 318.80 . The InChI key is UURYASDYOGIDRX-UHFFFAOYSA-N .


Chemical Reactions Analysis

MFMEDH exhibits diverse applications due to its derivation from ethylene diamine . It is a crucial reagent in enzymatic assays, aiding in the measurement of enzyme activity and substrate specificity . It is also used as a spacer group in the immobilization of peptides .


Physical And Chemical Properties Analysis

MFMEDH is a white to slight yellow to beige powder . It is soluble in water, ethanol, and methanol . The storage temperature is 2-8°C .

Scientific Research Applications

  • Peptide Synthesis

    • “Mono-fmoc ethylene diamine hydrochloride” is often used in the field of organic chemistry, specifically in peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group is a type of protecting group used in solid-phase peptide synthesis. Protecting groups are used in chemistry to temporarily mask a functional group to prevent it from reacting during a particular stage of synthesis. The Fmoc group is removed (deprotected) under basic conditions .
    • The specific methods of application or experimental procedures would depend on the specific peptide being synthesized. Generally, the Fmoc group is removed under basic conditions, allowing the next amino acid in the peptide sequence to be added .
    • The outcomes of this application would be the successful synthesis of the desired peptide .
  • Spacer Groups

    • Mono-protected alkylene diamines, such as “Mono-fmoc ethylene diamine hydrochloride”, are often used as spacer groups . Spacer groups are used in chemistry to increase the distance between two functional groups, which can influence the properties of the final product .
    • The specific methods of application or experimental procedures would depend on the specific reaction being performed. Generally, the spacer group would be added to one of the reactants before the main reaction takes place .
    • The outcomes of this application would be the successful synthesis of the desired compound with the spacer group incorporated .
  • Homobifunctional Compounds

    • Mono-protected alkylene diamines, such as “Mono-fmoc ethylene diamine hydrochloride”, are important homobifunctional compounds .
    • These compounds have two identical functional groups, which allows them to react with two different molecules in a symmetrical fashion .
    • The specific methods of application or experimental procedures would depend on the specific reaction being performed .
    • The outcomes of this application would be the successful synthesis of the desired compound with the homobifunctional compound incorporated .
  • Immobilization of Peptides

    • Mono-protected alkylene diamines, such as “Mono-fmoc ethylene diamine hydrochloride”, are often used as spacer groups for the immobilization of peptides .
    • The specific methods of application or experimental procedures would depend on the specific peptide being immobilized .
    • The outcomes of this application would be the successful immobilization of the desired peptide .

Safety And Hazards

MFMEDH is classified as Aquatic Acute 1 - Aquatic Chronic 1 . The hazard statements include H410 . Precautionary statements include P273, P391, and P501 . It is also classified as Combustible Solids .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURYASDYOGIDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937196
Record name (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mono-fmoc ethylene diamine hydrochloride

CAS RN

166410-32-8, 391624-46-7
Record name (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MM Hugo, IA Banerjee - Soft Materials, 2019 - Taylor & Francis
… (NHS),1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDAC), Ferene S (3-(2-pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5ʹ,5ʹ-disulfonic acid), mono-Fmoc ethylene diamine hydrochloride (…
Number of citations: 4 www.tandfonline.com
S Lindner, L Fiedler, B Wängler, P Bartenstein… - European Journal of …, 2018 - Elsevier
… A 2-Chlorotrityl chloride resin (0.15 mmol) was first incubated with a solution of mono-Fmoc ethylene diamine hydrochloride (95.6 mg, 0.3 mmol) and DIPEA (51.3 μL, 0.3 mmol) in …
Number of citations: 16 www.sciencedirect.com
C Torres-Garcia, D Pulido, M Carceller… - The Journal of …, 2012 - ACS Publications
… Then, mono-Fmoc-ethylene diamine hydrochloride (0.30 g, 0.95 mmol), DIC (90 μL, 0.58 mmol), oxyme (0.08 g, 0.57 mmol), and DIEA (165 μL, 0.95 mmol) in DMF/DCM (1/1 v/v) (8 mL) …
Number of citations: 10 pubs.acs.org
S Lindner, H Rudolf, G Palumbo, R Oos… - Bioorganic & Medicinal …, 2021 - Elsevier
… Fmoc-L-Lys(Boc2-Aoa)-OH, mono-Fmoc ethylene diamine hydrochloride, HBTU, NODA-GA-(tBu)3, Tracepur water and N,N-bis(N’-Fmoc-3-aminopropyl)-glycine potassium hemisulfate (…
Number of citations: 2 www.sciencedirect.com
W Shi, W Li, J Zhang, T Li, Y Song, Y Zeng… - … Pharmaceutica Sinica B, 2022 - Elsevier
… ), 7-(diethylamino) coumarin-3-carboxylic acid, 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), mono-Fmoc ethylene diamine hydrochloride, …
Number of citations: 20 www.sciencedirect.com
D Mozhdehi - 2015 - search.proquest.com
… Wang resin was purchased from Aapptec and mono-Fmoc ethylene diamine hydrochloride was purchased from Novabiochem. Commercial solvents and reagents were used without …
Number of citations: 3 search.proquest.com
H Ma, A Qian, Y Zheng, X Meng, T Wang… - Journal of Medicinal …, 2022 - ACS Publications
… -aminoacyl amide of amphotericin B (52b–52d, 1 equiv) in DMF were added PyBOP (1.2 equiv), HOBt (1.4 equiv), DIPEA (3.5 equiv), and mono-Fmoc ethylene diamine hydrochloride (…
Number of citations: 2 pubs.acs.org
A Vall-Sagarra, S Litau, C Decristoforo, B Wängler… - Pharmaceuticals, 2018 - mdpi.com
… Fmoc-l-Lys(Boc 2 -Aoa)-OH, mono-Fmoc ethylene diamine hydrochloride, HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), Tracepur water and N,N-…
Number of citations: 11 www.mdpi.com
RJ Smith - 2021 - search.proquest.com
The past three decades have witnessed an exponential increase in the structural diversity and applications of dendrimers, spanning across drug delivery and diagnostics, protein and …
Number of citations: 2 search.proquest.com
E Kortkhonjia - 2006 - search.proquest.com
In RNAP holoenzyme and in the RNAP-promoter open complex, the σR3/σR4 linker is located within the RNA exit channel. The σR3/σR4 linker is unstructured and highly negatively …
Number of citations: 0 search.proquest.com

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